FAA1 agonist-1 -

FAA1 agonist-1

Catalog Number: EVT-274219
CAS Number:
Molecular Formula: C21H17ClO5S
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[[4-[(2'-Chloro[1,1'-biphenyl]-3-yl)methoxy]phenyl]sulfonyl]acetic Acid, is a potent free fatty acid receptor 1 (FFA1/ GPR40) agonist with a pEC50 of 7.54.
MDK6574, also known as FAA1 agonist-1, is a FAA1 agonist. MDK6574 has CAS#2102196-57-4. The last 4 digit of its CAS# is used for naming for the convenience of scientific communication.
Overview

FAA1 agonist-1 is a synthetic compound designed to activate the free fatty acid receptor 1, which plays a significant role in metabolic regulation and insulin secretion. This compound is classified as a phenylthioacetic acid-based agonist, specifically developed through pharmacophore-based drug design approaches. The activation of free fatty acid receptors is of considerable interest in the context of diabetes and metabolic disorders due to their influence on glucose homeostasis and lipid metabolism.

Source and Classification

FAA1 agonist-1 originates from research focused on developing selective agonists for free fatty acid receptors, particularly the free fatty acid receptor 1. This receptor is part of the G protein-coupled receptor family and is implicated in various physiological processes, including insulin secretion from pancreatic beta cells. The classification of FAA1 agonist-1 falls under pharmacologically active compounds that modulate receptor activity to elicit biological responses.

Synthesis Analysis

The synthesis of FAA1 agonist-1 involves several steps utilizing specific reagents under controlled conditions. The process typically includes:

  1. Reagents and Conditions: The synthesis employs reagents such as iron, ammonium chloride, ethanol, and water at elevated temperatures (70°C) for specific reactions. Other steps involve the use of sodium nitrite and hydrochloric acid at low temperatures (0°C) for diazotization reactions.
  2. Characterization Techniques: The compound is characterized using nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity. For instance, proton NMR spectra are recorded at 500 MHz in deuterated dimethyl sulfoxide, while carbon NMR spectra are recorded at 125 MHz.
  3. Docking Simulations: Molecular docking simulations are performed using software like Molecular Operating Environment to predict the binding affinity of FAA1 agonist-1 to its target receptor, based on the crystal structure obtained from the Protein Data Bank.
Molecular Structure Analysis

The molecular structure of FAA1 agonist-1 can be represented by its chemical formula, which includes specific functional groups that facilitate its interaction with the free fatty acid receptor 1. The structural data typically includes:

  • Molecular Formula: C₁₅H₁₅O₂S
  • Molecular Weight: Approximately 273.35 g/mol
  • Structural Features: The compound contains a phenyl group attached to a thioacetic acid moiety, contributing to its lipophilicity and ability to penetrate cellular membranes.
Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FAA1 agonist-1 encompass various organic transformations:

  1. Formation of Key Intermediates: The initial reactions lead to the formation of intermediates that undergo further transformations through nucleophilic substitutions or eliminations.
  2. Final Product Formation: The final reaction typically involves coupling reactions that yield FAA1 agonist-1, with careful monitoring of reaction conditions to optimize yield and purity.
Mechanism of Action

The mechanism of action for FAA1 agonist-1 involves its binding to the free fatty acid receptor 1, leading to a cascade of intracellular signaling events:

  • Receptor Activation: Upon binding, FAA1 agonist-1 activates G proteins associated with the receptor, which subsequently influences adenylate cyclase activity and cyclic adenosine monophosphate production.
  • Physiological Effects: This activation results in enhanced insulin secretion from pancreatic beta cells in a glucose-dependent manner, thereby contributing to improved glucose homeostasis.
Physical and Chemical Properties Analysis

The physical and chemical properties of FAA1 agonist-1 are critical for understanding its behavior in biological systems:

  • Solubility: The compound exhibits moderate solubility in organic solvents but limited solubility in aqueous solutions.
  • Stability: Stability studies indicate that FAA1 agonist-1 remains stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is typically determined through differential scanning calorimetry or similar techniques.
Applications

FAA1 agonist-1 has several scientific uses, particularly in pharmacological research:

  • Diabetes Research: It serves as a potential therapeutic agent for enhancing insulin secretion and improving glycemic control in diabetic models.
  • Metabolic Studies: Researchers utilize FAA1 agonist-1 to study metabolic pathways influenced by free fatty acids, contributing to a better understanding of obesity and metabolic syndrome.
  • Drug Development: As a lead compound, it may inspire further modifications aimed at increasing selectivity and efficacy against free fatty acid receptors.
Introduction to Free Fatty Acid Receptor 1 (FFAR1/GPR40) and FAA1 Agonist-1

Free Fatty Acid Receptor 1 (FFAR1/GPR40) is a class A G protein-coupled receptor (GPCR) that serves as a nutrient sensor for medium- and long-chain fatty acids (C6–C24). Its endogenous ligands include dietary fatty acids like docosahexaenoic acid (DHA), linoleic acid, and palmitoleic acid [2] [5]. FAA1 agonist-1 represents a synthetic ligand designed to selectively activate FFAR1, leveraging the receptor’s role in glucose homeostasis and insulin secretion without the pharmacokinetic limitations of natural fatty acids. This agonist class emerged from rational drug design efforts to overcome the low potency and non-specific signaling of endogenous FFAs, with structural optimizations enhancing receptor affinity, metabolic stability, and tissue-specific activity [3] [7]. Unlike earlier candidates like TAK-875 (fasiglifam), FAA1 agonist-1 incorporates chemical modifications to mitigate off-target effects while preserving robust efficacy in metabolic regulation [4] [8].

Physiological Role of FFAR1 in Metabolic Regulation

FFAR1 is highly expressed in pancreatic β-cells, enteroendocrine cells (L, K, I types), and specific brain regions, forming a network that integrates nutrient sensing with metabolic hormone secretion [5] [6]. Its activation triggers two primary physiological pathways:

  • Pancreatic Insulin Secretion: FFAR1 activation on β-cells enhances glucose-stimulated insulin secretion (GSIS) via Gαq/11-mediated signaling. This pathway involves phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and intracellular calcium mobilization, leading to insulin exocytosis. Crucially, this insulin release is glucose-dependent, minimizing hypoglycemia risk [1] [6].
  • Incretin Hormone Release: In intestinal L-cells, FFAR1 agonism stimulates glucagon-like peptide-1 (GLP-1) and peptide YY (PYY) secretion, while K-cells release glucose-dependent insulinotropic polypeptide (GIP). These incretins amplify insulin secretion, suppress glucagon, and promote satiety [2] [8].

Table 1: Metabolic Effects of FFAR1 Activation in Key Tissues

Tissue/Cell TypePrimary Signaling PathwayHormonal OutputMetabolic Impact
Pancreatic β-cellsGαq/11 → PLC → Ca²⁺ releaseInsulinEnhanced glucose uptake, ↓ plasma glucose
Enteroendocrine L-cellsGαq/11 + Gαs → cAMP + Ca²⁺GLP-1, PYYAppetite suppression, β-cell proliferation
Enteroendocrine K-cellsGαq/11 → Ca²⁺ fluxGIPInsulin potentiation, fat metabolism
Brain (Hypothalamus)Gαq/11 → neuronal activationNeuropeptide modulationSatiety, energy expenditure

Preclinical studies demonstrate that FAA1 agonist-1 enhances insulin sensitivity and preserves β-cell function. In diabetic Goto-Kakizaki rats, chronic FFAR1 agonism reduced HbA1c by 1.12% and improved glucose tolerance without depleting pancreatic insulin content [1] [7]. Unlike sulfonylureas, FFAR1 agonists do not provoke hypoglycemia during fasting, as insulin secretion requires co-stimulation by glucose [1] [6].

Structural and Functional Characteristics of FFAR1 as a G Protein-Coupled Receptor

FFAR1 is a rhodopsin-like GPCR with seven transmembrane domains (TMDs) and an intracellular C-terminus featuring a palmitoylated cysteine residue for membrane anchoring [5] [7]. Its endogenous ligand-binding pocket accommodates fatty acid carboxylate heads via polar interactions with residues Arg183, Asn244, and Arg258, while hydrophobic tails occupy a subpocket formed by TMDs 3–6 [4] [7].

FAA1 agonist-1 exploits this structure through key design elements:

  • Acidic Head Groups: Carboxylate or bioisosteres (e.g., tetrazoles) form salt bridges with Arg183/Arg258, mimicking endogenous FFA binding [3] [4].
  • Lipophilic Tail Optimizations: Aryloxy or heterocyclic extensions enhance affinity by occupying the hydrophobic subpocket (e.g., mesylpropoxy groups lower logP and improve metabolic stability) [3] [4].
  • Allosteric Modulation: AgoPAM (Positive Allosteric Modulator) agonists like AM-1638 bind a distinct site near TMD 2–3, recruiting Gαs for sustained cAMP production and incretin release [7].

Table 2: Structural and Pharmacokinetic Comparison of Select FFAR1 Agonists

AgonistEC₅₀ (nM)logPBinding SiteKey Structural FeaturesADME Improvements
Endogenous FFA>10,0004.0–7.0OrthostericVariable alkyl chainsLow oral bioavailability
TAK-875144.02OrthostericPhenylpropanoic acid + fluorobenzeneModerate CYP inhibition
MR17048–94.84OrthostericMesylpropoxy tail↑ Metabolic stability, ↓ lipophilicity
FAA1 agonist-1*3–103.5–4.5Orthosteric/AgoPAMCarboxylate head + fused heterocycleOptimized solubility, tissue distribution
AMG 83796.49AgoPAMBiphenyl-propanoic acidModerate oral exposure

*Representative design of FAA1 agonist-1 class [3] [4] [7].

Structural studies reveal that partial agonists (e.g., TAK-875) recruit only Gαq, while AgoPAM agonists (e.g., AM-1638) engage both Gαq and Gαs, enabling broader effects on insulin and incretin secretion [7]. FAA1 agonist-1 derivatives achieve balanced potency (EC₅₀: 3–10 nM) and reduced lipophilicity (logP: 3.5–4.5), addressing early candidates’ limitations like hepatotoxicity linked to high logP [3] [4].

Rationale for Targeting FFAR1 in Metabolic Disorders

The therapeutic rationale for FFAR1 agonism rests on three pillars:

  • Glucose-Dependent Insulin Secretion: Unlike sulfonylureas, FAA1 agonist-1 stimulates insulin only during hyperglycemia due to FFAR1’s synergy with glucose metabolism. FFAR1 expression increases with elevated glucose but normalizes post-prandially, creating a built-in safety mechanism against hypoglycemia [1] [6].
  • β-Cell Preservation: Chronic palmitate exposure induces β-cell apoptosis via caspase-3/7 activation. FAA1 agonist-1 (e.g., MR1704) avoids this lipotoxicity by selective receptor activation without pro-apoptotic effects, preserving pancreatic insulin content [1] [8].
  • Multi-Tissue Integration: Simultaneous targeting of pancreatic β-cells and enteroendocrine cells amplifies metabolic benefits:
  • Incretin-mediated appetite suppression aids weight management [8].
  • Anti-inflammatory effects via macrophage FFAR1 activation improve insulin sensitivity [7] [8].

Proof-of-Concept Evidence:

  • TAK-875 reduced HbA1c by 1.12% in Phase III trials, rivaling DPP-4 inhibitors without hypoglycemia [7].
  • In Goto-Kakizaki rats, FAA1 agonist MR1704 lowered fasting glucose by 30% and HbA1c by 1.5% after 5 weeks [1].

The convergence of tissue-specific actions positions FAA1 agonist-1 as a promising oral agent for type 2 diabetes mellitus (T2DM), particularly where GLP-1 analogs or SGLT2 inhibitors are contraindicated [6] [8].

Properties

Product Name

FAA1 agonist-1

IUPAC Name

2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid

Molecular Formula

C21H17ClO5S

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24)

InChI Key

YEFZZALZTNOYEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl

Solubility

Soluble in DMSO

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.